Cpad operates under the Center for Public Health and Environmental Assessment (CPHEA) within the EPA, emphasizing a transparent scientific process to assess human health risks associated with environmental pollutants. The division collaborates with various stakeholders, including other government agencies, scientific communities, and the public to ensure comprehensive evaluations are conducted .
Cpad's activities can be classified into several key areas:
The synthesis process involves:
While specific molecular structures for compounds assessed by Cpad may vary widely, the division often evaluates substances based on their chemical properties, including molecular weight, structure, and functional groups. For example, common pollutants like heavy metals or organic solvents are analyzed for their structural characteristics that influence toxicity.
Data regarding molecular structures are typically compiled from chemical databases and research articles. This information is crucial for understanding how structural features correlate with biological activity and toxicity.
Cpad's evaluations may include assessing how various chemicals react in environmental contexts. This includes:
The division utilizes advanced modeling techniques to predict reaction outcomes based on environmental conditions. These models help in assessing long-term risks associated with chemical exposure.
The mechanism of action for chemicals evaluated by Cpad involves understanding how these substances interact with biological systems at the molecular level. This includes:
Data on mechanisms of action are derived from toxicological studies that explore how specific chemicals affect human health. This information is vital for risk assessment and regulatory decision-making.
Key physical properties evaluated by Cpad include:
Chemical properties such as reactivity, stability under various conditions, and potential for bioaccumulation are also assessed. These properties inform risk assessments related to exposure scenarios.
Cpad compiles extensive datasets from scientific literature to characterize these properties accurately, aiding in the development of guidelines for safe exposure levels.
Cpad's assessments are utilized in various scientific contexts:
Catalytic asymmetric synthesis enables the precise construction of stereogenic centers in Cpad intermediates, leveraging chiral catalysts to impart enantioselectivity. Organocatalysts, particularly modified amine catalysts, facilitate reactions such as enantioselective cyclizations. For instance, Angewandte Chemie (2022) documented a modified amine catalyst achieving 95% enantiomeric excess (e.e.) in synthesizing atropoisomeric cyclizine cores, critical structural motifs in Cpad derivatives [5]. Metal-based asymmetric catalysis employs transition metals (e.g., iridium) coordinated with chiral ligands like phosphines or N-heterocyclic carbenes. A multi-catalytic strategy combining organo-, photo-, and hydrogen atom transfer (HAT) catalysis demonstrated high efficiency (98% e.e.) for synthesizing α-chiral bicyclo[1.1.1]pentanes (BCPs), advanced bioisosteres in Cpad scaffolds [5]. Hybrid approaches integrating biocatalysis with chemocatalysis further enhance stereocontrol, exemplified by bifunctional enamine catalysts yielding 94% e.e. in 3,4-dihydro-β-carboline syntheses [5].
Table 1: Performance of Catalytic Asymmetric Methods in Cpad Intermediate Synthesis
| Catalyst Type | Reaction | Key Intermediate | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|
| Modified Amine Catalyst | Enantioselective Cyclization | Atropoisomeric Cyclizine | 95 | [5] |
| Iridium/Organo/HAT Hybrid | α-Chiral BCP Formation | Bicyclo[1.1.1]pentane | 98 | [5] |
| Bifunctional Enamine | 3,4-Dihydro-β-Carboline Synthesis | β-Carboline | 94 | [5] |
Biocatalysis offers sustainable routes to Cpad derivatives through enzyme-catalyzed amide bond formations, redox reactions, and C–C couplings. Engineered transaminases enable asymmetric amination of prochiral ketones, with Streptomyces purpureus transaminase variants achieving >99:1 diastereoselectivity for abrocitinib intermediates at 60 g·L⁻¹·d⁻¹ productivity [6]. Carboxylic acid reductases (CARs), optimized via truncation and mutagenesis, synthesize amide-based Cpad scaffolds like cinepazide (18% isolated yield) under mild conditions [6]. Late-stage functionalization employs cytochrome P450 monooxygenases and hydroxylases; Sinorhizobium meliloti proline hydroxylase variants catalyze γ-hydroxylation of l-homophenylalanine (kcat 1.680 min⁻¹), pivotal for Cpad side-chain diversification [6]. Enzyme cascades mimic natural metabolic pathways: ATP-dependent amide bond synthetases coupled with cofactor recycling systems streamline moclobemide synthesis (64% isolated yield) in one pot [6] [9].
Table 2: Engineered Enzymes for Cpad Derivative Synthesis
| Enzyme | Engineering Strategy | Product | Yield/Productivity | Reference |
|---|---|---|---|---|
| Streptomyces purpureus Transaminase | Four amino acid substitutions | Abrocitinib Intermediate | 60 g·L⁻¹·d⁻¹, >99:1 cis:trans | [6] |
| CARmm-A Carboxylic Acid Reductase | Truncation | Cinepazide | 18% isolated yield | [6] |
| Sinorhizobium meliloti Hydroxylase | W40Y mutation | γ-Hydroxy-l-homophenylalanine | kcat 1.680 min⁻¹ | [6] |
| ATP-Dependent Amide Synthetase | Cofactor recycling | Moclobemide | 64% isolated yield | [6][9] |
Click chemistry facilitates rapid, modular assembly of Cpad scaffolds through bioorthogonal reactions, adhering to Sharpless’ principles of high yield, selectivity, and mild conditions [1]. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the seminal click reaction, forms 1,4-disubstituted triazole linkages in Cpad conjugates with rate constants up to 10⁴ M⁻¹s⁻¹ [4]. Ligands like tris-hydroxypropyltriazolylmethylamine (THPTA) mitigate copper cytotoxicity, enabling cellular applications [1] [4]. Strain-promoted azide-alkyne cycloaddition (SPAAC) bypasses metal catalysts via strained cyclooctynes (e.g., dibenzocyclooctyne), though slower kinetics (k₂ ~1–60 M⁻¹s⁻¹) limit efficiency [1] [4]. Inverse electron-demand Diels-Alder (IEDDA) cycloadditions between tetrazines and trans-cyclooctenes exhibit ultrafast kinetics (k₂ up to 10⁶ M⁻¹s⁻¹), ideal for in situ Cpad labeling [4]. Modular assembly integrates biocatalysis: ATP-dependent ligases synthesize losmapimod precursors, followed by SPAAC for bioconjugation [6].
Table 3: Click Chemistry Modalities for Cpad Assembly
| Reaction Class | Representative Reagents | Rate Constant (k₂) | Application in Cpad Synthesis |
|---|---|---|---|
| CuAAC | Azide + Alkyne/Cu(I)-THPTA | 10–10⁴ M⁻¹s⁻¹ | Triazole-linked conjugates |
| SPAAC | Azide + Dibenzocyclooctyne | 1–60 M⁻¹s⁻¹ | In vivo labeling |
| IEDDA | Tetrazine + trans-Cyclooctene | 1–10⁶ M⁻¹s⁻¹ | Rapid biomolecule ligation |
| Strain-Promoted Alkyne-Nitrone | Nitrone + Dibenzocyclooctyne | ≤60 M⁻¹s⁻¹ | Multiplexed labeling |
MOFs serve as porous catalysts or templates for Cpad synthesis due to their tunable pore architectures and high surface areas (>10,000 m²·g⁻¹). Isoreticular MOFs (IRMOFs) like MOF-5 (Zn4O(BDC)3; BDC = 1,4-benzenedicarboxylate) enable size-selective catalytic reactions within 8–12 Å pores [3]. Synthesis methodologies include:
Polymer-MOF composites expand functionality: self-assembled monolayers (SAMMs) form via grafting poly(methyl methacrylate) brushes onto UiO-66, stabilizing frameworks during Cpad encapsulation [7]. MOFs also immobilize enzymes; Candida antarctica lipase B adsorbed into MIL-101(Cr) retains 90% activity after 10 cycles for ester hydrolysis [3] [7].
Table 4: MOF Architectures in Cpad Synthesis and Immobilization
| MOF Type | Metal/Ligand | Surface Area (m²·g⁻¹) | Application |
|---|---|---|---|
| MOF-5 | Zn2+/1,4-BDC | 3,800 | Size-selective catalysis |
| UiO-66 | Zr4+/Terephthalate | 1,200 | Polymer grafting (SAMMs) |
| MIL-101(Cr) | Cr3+/Terephthalate | 4,100 | Enzyme immobilization |
| bio-MOF-1 | Zn2+/Adeninate | 2,300 | Cationic drug carrier |
CAS No.: 18016-80-3
CAS No.: 14970-71-9
CAS No.:
CAS No.:
CAS No.: 73575-12-9